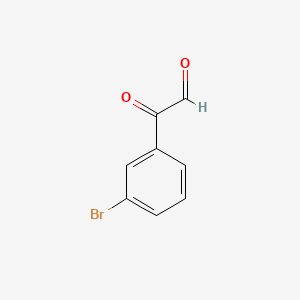

(3-Bromo-phenyl)-oxo-acetaldehyde

Description

Significance of α-Keto Aldehydes in Modern Synthetic Chemistry

α-Keto aldehydes are a class of organic compounds that serve as exceptionally flexible and versatile building blocks in modern synthetic chemistry. chemrxiv.org Their synthetic utility stems from the presence of two adjacent carbonyl groups, which possess distinct reactivity, allowing for selective transformations. These compounds are widely employed in the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules. chemrxiv.orgresearchgate.net

The synthesis of α-keto aldehydes has been an area of active research. Classical methods often involve the oxidation of corresponding methyl ketones. chemrxiv.org However, more recent and efficient approaches have been developed, such as the selective copper(I)-catalyzed oxidation of α-hydroxy ketones using oxygen as a green oxidant, which can produce a wide array of α-keto aldehydes in high yields. rsc.orgresearchgate.net Another innovative method involves the two-phase oxidation of readily available sulfoxonium ylides with Oxone, providing a simple and safe route to these valuable synthetic intermediates. chemrxiv.org The ambiphilic reactivity of α-imino ketones, which can be synthesized from α-keto aldehydes, further expands their utility in creating diverse aza-cyclic and heterocyclic compounds. researchgate.net

Role of Halogenated Aromatic Aldehydes as Pivotal Intermediates in Complex Molecule Construction

Halogenated aromatic aldehydes are critical intermediates in the synthesis of a wide range of organic compounds, including dyes and pharmacologically active molecules. wisdomlib.org The incorporation of a halogen atom, such as bromine, into an aromatic aldehyde structure significantly influences the molecule's chemical properties and reactivity. wisdomlib.org Halogenation is a crucial transformation in modern synthetic chemistry as it provides a handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions. researchgate.net

The presence of a halogen can enhance properties like lipophilicity and metabolic stability, which is highly desirable in drug development. wisdomlib.org The electron-withdrawing nature of the bromine atom in a compound like (3-Bromo-phenyl)-oxo-acetaldehyde increases the electrophilicity of the aromatic ring and the carbonyl carbons, making them more susceptible to nucleophilic attack. This heightened reactivity makes halogenated aldehydes valuable precursors for pharmaceuticals and agrochemicals. wisdomlib.org Furthermore, α-halo ketones, which share structural similarities, are key intermediates in the synthesis of numerous N, S, and O-heterocycles and have been used to construct blockbuster pharmaceutical compounds. mdpi.com

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a versatile building block for synthesizing more intricate organic molecules. Its bifunctional nature, possessing both a reactive aldehyde/ketone moiety and a brominated phenyl ring, allows for a wide range of chemical transformations. These include oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, and substitution of the bromine atom via nucleophilic substitution reactions.

The compound serves as a valuable precursor in the production of specialty chemicals and intermediates for the pharmaceutical industry. It is also utilized in biochemical research to study enzyme-catalyzed reactions and to probe biochemical pathways. Notably, recent studies have begun to explore the potential biological activities of this compound, including its anticancer properties. Preliminary in vitro research has indicated that this compound can induce apoptosis (cell death) in certain cancer cell lines, suggesting its potential as a candidate for further development in oncology.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVCBQQMGRYOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Bromo Phenyl Oxo Acetaldehyde

Established Synthetic Routes and Reaction Conditions

The creation of (3-Bromo-phenyl)-oxo-acetaldehyde can be approached through several established synthetic pathways. The choice of method often depends on the desired selectivity and the available starting materials. Key strategies include the catalyzed bromination of phenylacetaldehyde (B1677652) derivatives and alpha-halogenation of oxo-acetaldehydes.

Catalyzed Bromination of Phenylacetaldehyde Derivatives

One primary route involves the direct electrophilic aromatic substitution on a phenylacetaldehyde precursor. This method aims to introduce a bromine atom onto the phenyl ring.

The synthesis of this compound can be achieved through the bromination of phenylacetaldehyde using molecular bromine (Br₂). This reaction is typically facilitated by a Lewis acid catalyst, such as iron (Fe) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the electron-rich phenyl ring.

Table 1: Catalyzed Bromination Reaction Parameters

| Parameter | Details |

| Reactants | Phenylacetaldehyde, Bromine (Br₂) |

| Catalyst | Iron (Fe) or Aluminum Chloride (AlCl₃) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Objective | Introduction of a bromine atom to the phenyl ring |

Achieving selective bromination at the desired meta-position on the phenyl ring requires careful control of reaction conditions. The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, controlling temperature and reaction time is crucial to prevent side reactions, such as oxidation of the aldehyde or polybromination. Furthermore, using acidic conditions is generally preferred when mono-halogenation is the goal, as it tends to disfavor multiple substitutions. libretexts.orgchemistrysteps.com The electron-withdrawing nature of the first halogen added to the ring makes subsequent additions more difficult under acidic catalysis. uomosul.edu.iq

Alpha-Halogenation Approaches to Oxo-Acetaldehydes

An alternative strategy involves the halogenation at the alpha (α) carbon—the carbon atom adjacent to the carbonyl group—of an appropriate oxo-acetaldehyde precursor. These reactions proceed via either enol or enolate intermediates. chemistrysteps.com

Under acidic conditions, aldehydes and ketones can undergo halogenation at the α-position. chemistrysteps.comlibretexts.org This reaction proceeds through an enol intermediate. libretexts.org The rate of this reaction is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step. uomosul.edu.iqpressbooks.pub

The mechanism involves three main stages:

Enol Formation : The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst. This is followed by the removal of a proton from the alpha-carbon, leading to the formation of an enol. uomosul.edu.iqlibretexts.org

Electrophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). libretexts.org This step results in the formation of a C-Br bond at the alpha-position and a protonated carbonyl group. libretexts.org

Deprotonation : The final step is the deprotonation of the oxonium ion to regenerate the carbonyl group and the acid catalyst, yielding the α-halogenated product. libretexts.org

Acid-catalyzed conditions are advantageous as they typically favor mono-halogenation. chemistrysteps.com The introduction of an electron-withdrawing halogen atom makes the protonation of the carbonyl oxygen more difficult, which slows down the formation of the enol needed for subsequent halogenations. uomosul.edu.iq

Table 2: Mechanism of Acid-Catalyzed Alpha-Halogenation

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H-A). |

| 2. Enolization (Rate-Determining) | A base (A⁻) removes a proton from the α-carbon to form a nucleophilic enol intermediate. |

| 3. Nucleophilic Attack | The π-bond of the enol attacks an electrophilic bromine molecule (Br₂). |

| 4. Deprotonation | The resulting oxonium ion is deprotonated, regenerating the carbonyl and the acid catalyst. |

In the presence of a base, alpha-halogenation proceeds through an enolate intermediate. libretexts.orgchemistrysteps.com The mechanism involves the base removing an acidic alpha-proton to form a nucleophilic enolate ion. This enolate then attacks the halogen molecule. chemistrysteps.comuomosul.edu.iq

A significant challenge with base-catalyzed halogenation is the difficulty in stopping the reaction at the mono-halogenation stage. chemistrysteps.com The introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining protons on the alpha-carbon. chemistrysteps.comuomosul.edu.iq This makes the formation of the next enolate faster than the initial enolate formation, leading to rapid subsequent halogenations until all alpha-hydrogens are replaced. chemistrysteps.comuomosul.edu.iq Therefore, if a mono-halogenated product is desired, acidic conditions are generally the preferred method. libretexts.org

Influence of Reaction Medium on Selectivity and Yield

In the α-bromination of aryl methyl ketones, the solvent can influence the rate and selectivity of the reaction. For the bromination of acetophenone (B1666503) derivatives, various solvents have been explored. Tetrahydrofuran (B95107) (THF) has been identified as a promising reaction medium for the α-monobromination of aryl methyl ketones using ammonium (B1175870) hydrotribromide salts, leading to high yields. jcsp.org.pk In other studies, methanol (B129727) has been used as a solvent for the α-bromination of substituted acetophenones with N-bromosuccinimide (NBS) in the presence of a catalyst, though this can sometimes lead to the formation of by-products. researchgate.net The use of a mixture of water and acetonitrile (B52724) (CH3CN) has been reported for the electrochemical bromination of acetophenone, with the solvent ratio being a key factor in optimizing the yield. lookchem.com

For the subsequent oxidation step to form the α-ketoaldehyde, the reaction medium is equally crucial. The oxidation of α-bromoketones to α-ketoaldehydes can be achieved using dimethyl sulfoxide (B87167) (DMSO). acs.org In the case of selenium dioxide (SeO2) oxidation of aryl methyl ketones to aryl glyoxals, solvents such as dioxane-water mixtures and DMSO have been employed. The use of aprotic polar solvents like DMF can enhance the nucleophilic reactivity of the carbonyl group, which can be a key factor in certain synthetic strategies.

The following table summarizes the influence of different solvents on the synthesis of related compounds, providing insights into potential solvent choices for the synthesis of this compound.

| Reaction Step | Reagent System | Solvent | Observed Effect on Yield and Selectivity | Reference |

| α-Bromination | Ammonium hydrotribromide salts | THF | Found to be the most promising reaction medium for α-monobromination. | jcsp.org.pk |

| α-Bromination | N-Bromosuccinimide (NBS) / p-TsOH | Methanol | Effective for α-bromoacetophenone synthesis. | researchgate.net |

| α-Bromination | Electrochemical (in situ Br+) | H2O:CH3CN | Good yield and high selectivity achieved. | lookchem.com |

| Oxidation | Selenium Dioxide (SeO2) | Dioxane-Water | Effective for oxidation of α-methylene groups to α-keto groups. | |

| Oxidation | Selenium Dioxide (SeO2) | DMSO | Improved procedure for microwave-assisted oxidation of aryl methyl ketones. |

Challenges and Mitigation Strategies in Direct Halogenation Protocols

The direct α-halogenation of 3-bromoacetophenone is a key step in the synthesis of this compound, but it is not without its challenges. These include moderate conversions, long reaction times, and the formation of undesirable by-products.

Addressing Moderate Conversions and Prolonged Reaction Times

Traditional methods for α-bromination can often suffer from incomplete reactions and require extended periods to reach completion. To address these issues, several strategies have been developed. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes for the selenium dioxide oxidation of aryl methyl ketones, leading to quantitative conversions. Similarly, the use of ultrasound has been demonstrated to accelerate the α-bromination of acetophenones with NBS in methanol, reducing the reaction time compared to thermal methods. researchgate.netresearchgate.net

The choice of the brominating agent also plays a crucial role. Highly reactive and efficient reagents can lead to faster and more complete reactions. For instance, 1,2-dipyridiniumditribromide-ethane (DPTBE) has been reported as a highly reactive brominating agent that requires only 0.5 equivalents for complete bromination at room temperature. acs.org

Minimizing Formation of Poly-halogenated and Aromatic Ring Halogenated By-products

A significant challenge in the α-halogenation of acetophenones is the potential for over-halogenation, leading to the formation of di- and tri-halogenated products. Another common side reaction is the electrophilic substitution on the aromatic ring, resulting in ring-halogenated by-products.

Several strategies can be employed to minimize the formation of these impurities:

Stoichiometric Control: Careful control of the stoichiometry of the halogenating agent is crucial. Using solid, crystalline brominating agents like organic ammonium tribromides allows for precise stoichiometry, which helps to prevent over-halogenation. jcsp.org.pk

Selective Reagents: The use of selective brominating agents is a key strategy. N-bromosuccinimide (NBS) is often preferred over molecular bromine as it is easier to handle and can be more selective under appropriate conditions. rhhz.net The use of a heterogeneous catalyst like silica (B1680970) gel in conjunction with NBS has been shown to be effective for selective α-monobromination. rhhz.net

Reaction Conditions: The reaction conditions, including the solvent and catalyst, can be tuned to favor α-halogenation over ring halogenation. For instance, α-bromination is typically favored under radical or acidic conditions, while ring halogenation is promoted by Lewis acids. stackexchange.comlibretexts.org It has been shown that using a catalytic amount of a Lewis acid like AlCl3 can lead to α-substitution, whereas an excess of the catalyst can promote ring bromination. stackexchange.com

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example by grinding the reactants together, has been reported to be a highly efficient and selective method for α-monobromination, minimizing side reactions. acs.org

The following table outlines some of the challenges and the corresponding mitigation strategies in the direct halogenation of acetophenone derivatives.

| Challenge | Mitigation Strategy | Example/Reference |

| Moderate Conversions | Use of microwave irradiation | Microwave-assisted SeO2 oxidation of aryl methyl ketones. |

| Prolonged Reaction Times | Application of ultrasound | Sonochemical bromination of acetophenones with NBS. researchgate.netresearchgate.net |

| Poly-halogenated By-products | Precise stoichiometric control with solid reagents | Use of organic ammonium tribromides. jcsp.org.pk |

| Aromatic Ring Halogenation | Use of selective reagents and catalysts | N-bromosuccinimide with a silica gel catalyst. rhhz.net |

| Formation of multiple by-products | Solvent-free reaction conditions | Grinding of substrates with a solid brominating agent. acs.org |

Advanced and Scalable Production Techniques

For the industrial production of this compound, advanced and scalable techniques are essential to ensure efficiency, safety, and cost-effectiveness.

Application of Continuous Flow Reactors for Industrial Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.nethybrid-chem.com These benefits include enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automation and higher throughput.

The α-bromination of acetophenone has been successfully demonstrated in a continuous flow system. By treating a solution of acetophenone with HBr and bromine in 1,4-dioxane (B91453) within a flow reactor, 2-bromo-1-phenylethanone was isolated in 99% yield with excellent selectivity, avoiding the formation of ring brominated or dibrominated products. mdpi.com This showcases the potential for applying continuous flow technology to the first step of the synthesis of this compound.

Furthermore, the synthesis of glyoxal (B1671930) derivatives, the product class of the target molecule, has been achieved in a single step using a continuous flow setup. bohrium.com This approach highlights the feasibility of developing a continuous process for the entire synthesis of this compound, potentially leading to a more efficient and scalable industrial production method. The use of flow reactors can also facilitate the safe handling of hazardous reagents, such as bromine. mdpi.com

Exploration of Recyclable Halogenating Agents (e.g., Ionic Liquids, Ditribromide Reagents)

The development of recyclable halogenating agents is a key aspect of green and sustainable chemistry. These reagents can reduce waste, lower costs, and simplify product purification.

Ionic Liquids (ILs) have emerged as promising recyclable reaction media and reagents for halogenation reactions. The α-bromination of ketones with NBS has been successfully carried out in ionic liquids like [bmim]PF6. The ionic liquid can be easily separated from the product by extraction and reused multiple times without a significant loss in activity. scirp.orgscirp.org

Ditribromide Reagents , such as 1,2-dipyridiniumditribromide-ethane (DPTBE), are another class of efficient and recyclable brominating agents. DPTBE is a stable, crystalline solid with a high active bromine content. It allows for efficient bromination under solvent-free conditions by simple grinding. The spent reagent, 1,2-dipyridiniumdibromide-ethane (DPDBE), is highly water-soluble and can be easily recovered, regenerated, and reused. acs.org Magnetic-nanoparticle-supported ditribromide reagents have also been developed, which can be easily separated from the reaction mixture using an external magnet and recycled. mdpi.com

The use of these recyclable halogenating agents in the synthesis of this compound could significantly improve the sustainability and economic viability of its large-scale production.

Mechanistic Investigations and Chemical Transformations of 3 Bromo Phenyl Oxo Acetaldehyde

Reactivity of the Glyoxyl Moiety

The glyoxyl group, containing both an aldehyde and a ketone, is a key feature of (3-Bromo-phenyl)-oxo-acetaldehyde, making it a versatile building block in organic synthesis. nih.gov The aldehyde portion is particularly susceptible to both oxidation and reduction reactions.

Oxidation Reactions to Carboxylic Acid Analogues

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, (3-Bromo-phenyl)-oxo-acetic acid. This transformation is a common and fundamental reaction in organic chemistry. schoolwires.net

Reagents and Conditions for Aldehyde Oxidation (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Powerful oxidizing agents are employed to facilitate the conversion of the aldehyde to a carboxylic acid. libretexts.org

Potassium Permanganate (KMnO4): This strong oxidizing agent is effective in converting aldehydes to carboxylic acids. libretexts.orgncert.nic.in The reaction is typically carried out under basic, acidic, or neutral conditions. In the case of alkylbenzenes, treatment with potassium permanganate results in oxidation to benzoic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com

Chromium Trioxide (CrO3): Often used in the form of chromic acid (H2CrO4), which is prepared by adding chromium trioxide to sulfuric acid, this reagent is also a potent oxidizing agent for aldehydes. schoolwires.net The Etard reaction, for example, utilizes chromyl chloride (CrO2Cl2) to oxidize a methyl group on an aromatic ring to an aldehyde. ncert.nic.in

The oxidation of this compound to (3-Bromo-phenyl)-oxo-acetic acid is a key step in the synthesis of various more complex molecules. lookchem.com

Reduction Reactions to Alcohol Analogues

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, yielding (3-Bromo-phenyl)-glycol. This reduction is a fundamental transformation in organic synthesis.

Reagents and Conditions for Aldehyde Reduction (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Several reagents are commonly used to achieve the reduction of aldehydes to alcohols.

Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. beilstein-journals.orgrsc.org It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org The reaction mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. ncert.nic.in

Lithium Aluminum Hydride (LiAlH4): A much stronger reducing agent than sodium borohydride, LiAlH4 can reduce a wider range of functional groups, including aldehydes, ketones, carboxylic acids, and esters. researchgate.net Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. For the selective reduction of the aldehyde in this compound, the milder sodium borohydride is often preferred.

Nucleophilic Substitution Reactions at the Meta-Bromine Center

The bromine atom on the phenyl ring of this compound can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of different functional groups at the meta position.

Mechanistic Pathways of Halogen Displacement

Nucleophilic aromatic substitution reactions proceed through a different mechanism than the SN1 and SN2 reactions observed in aliphatic systems. byjus.com The presence of an electron-withdrawing group on the aromatic ring is generally required to activate the ring for nucleophilic attack. byjus.com

The generally accepted mechanism for SNAr reactions involves a two-step process: libretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Departure of the Leaving Group: The leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of activating groups on the aromatic ring. byjus.commasterorganicchemistry.com The electron-withdrawing nature of the glyoxyl moiety in this compound can facilitate this type of reaction.

Reactivity at the Alpha-Carbon Position

The alpha-carbon of this compound, being adjacent to a carbonyl group, is a site of significant chemical reactivity. This reactivity is primarily due to the acidity of the alpha-hydrogen, which can be removed to form a resonance-stabilized enolate ion.

Enolization and Tautomerism Mechanisms

This compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. masterorganicchemistry.comlibretexts.org

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org In most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, the enol form, despite being present in small concentrations, is a crucial reactive intermediate in many reactions. msu.edu

The enol form of this compound is a nucleophile at the alpha-carbon and can react with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to many of the transformations that occur at the alpha-carbon position.

Both acid and base catalysis significantly accelerate the rate of enolization. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is first protonated. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon and weakens the C-H bond at the alpha-position. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the alpha-carbon to form the enol. libretexts.orgyoutube.com

Step 1: Protonation of the carbonyl oxygen.

Step 2: Deprotonation of the alpha-carbon. libretexts.org

Base-Catalyzed Enolization (Enolate Formation): Under basic conditions, a base removes a proton directly from the alpha-carbon to form an enolate ion. libretexts.org The enolate is a resonance-stabilized anion with negative charge delocalized between the alpha-carbon and the carbonyl oxygen. Protonation of the enolate oxygen leads to the enol form. libretexts.org

Step 1: Deprotonation of the alpha-carbon to form an enolate.

Step 2: Protonation of the enolate oxygen.

The rate of enolization is dependent on the concentration of the acid or base catalyst. libretexts.orgopenstax.org

Kinetic studies of reactions such as the halogenation of ketones have provided strong evidence that the formation of the enol or enolate is often the rate-determining step. libretexts.orglibretexts.org For acid-catalyzed halogenation, the reaction rate is typically found to be dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.orgopenstax.org This indicates that the slow step is the formation of the enol, which then rapidly reacts with the halogen. libretexts.orglibretexts.org

| Reaction | Observed Rate Law | Implication |

| Acid-Catalyzed Halogenation | Rate = k[Ketone][H+] | Enol formation is the rate-determining step. libretexts.orgopenstax.org |

| Acid-Catalyzed Deuterium Exchange | Rate = k[Ketone][D+] | Enol formation is the rate-determining step. libretexts.orgopenstax.org |

These kinetic principles are directly applicable to this compound, where the rate of many alpha-substitution reactions would be governed by the rate of its enolization.

Stereochemical Implications of Alpha-Carbon Transformations

Transformations at the alpha-carbon of this compound can have significant stereochemical consequences, particularly if the alpha-carbon becomes a stereocenter during the reaction.

The halogenation of a ketone at the alpha-carbon often leads to the formation of a racemic mixture if the alpha-carbon of the product is a stereocenter. libretexts.orgaklectures.com This is a direct consequence of the reaction proceeding through a planar enol or enolate intermediate. aklectures.comfiveable.me

When the planar enol intermediate is formed from a chiral ketone, the chirality at the alpha-carbon is lost. The subsequent attack of the halogen can occur with equal probability from either face of the planar double bond. aklectures.com This non-selective attack results in the formation of both enantiomers of the alpha-halogenated product in equal amounts, leading to a racemic mixture. libretexts.orgaklectures.com

Therefore, the halogenation of this compound at its alpha-carbon would be expected to produce a racemic mixture of (R)- and (S)-(3-Bromo-phenyl)-1-halo-oxo-acetaldehyde.

Comprehensive Mechanistic Insights

Intramolecular and Intermolecular Interactions Modulating Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions dictate the compound's conformation, crystal packing, and its accessibility to reacting species. The key functional groups—the bromophenyl ring and the oxo-acetaldehyde moiety—are central to these interactions.

Intramolecular Interactions: Within the this compound molecule, conformational flexibility is limited by potential interactions between the substituents on the phenyl ring and the adjacent oxo-acetaldehyde group. The planarity of the molecule can be influenced by weak hydrogen bonds and other steric and electronic effects. For instance, weak interactions can occur between the bromine atom and the carbonyl oxygen, or between the aldehyde proton and the phenyl ring's pi-system, influencing the rotational barrier of the C-C bond connecting the phenyl ring and the carbonyl group. In similar brominated phenyl structures, near-planar conformations are often adopted to maximize conjugation. researchgate.net

Intermolecular Interactions: The intermolecular forces are critical in the solid state and in solution, affecting properties like solubility and the compound's ability to interact with other molecules.

Hydrogen Bonding: The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or alcohol solvents, it can form significant intermolecular hydrogen bonds. mdpi.com While the molecule itself lacks a strong hydrogen bond donor, the aldehyde C-H group can act as a weak donor in some contexts.

Halogen Bonding: The bromine atom on the phenyl ring is an electrophilic region (a "sigma-hole") and can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. researchgate.net This type of interaction plays a crucial role in the crystal engineering and molecular recognition of halogenated organic compounds.

π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions between molecules. These interactions, where the electron-rich π-systems of adjacent rings align, contribute significantly to the stabilization of the crystal lattice. mdpi.com

Dipole-Dipole Interactions: The polarity of the carbonyl group (C=O) and the carbon-bromine (C-Br) bond creates molecular dipoles, leading to dipole-dipole interactions that help to hold the molecules together in the condensed phase. schoolwires.net

These interactions collectively modulate the chemical reactivity of this compound. For example, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org Similarly, the arrangement of molecules in the solid state due to these interactions can influence the outcome of solid-state reactions.

Table 1: Summary of Interactions Modulating Reactivity of this compound

| Interaction Type | Participating Groups | Nature of Interaction | Consequence for Reactivity |

|---|---|---|---|

| Intramolecular | |||

| Weak H-Bonds | Aldehyde C-H and Phenyl π-system | Weak electrostatic | Influences molecular conformation |

| Intermolecular | |||

| Hydrogen Bonding | Carbonyl Oxygen (acceptor) with H-donors | Electrostatic | Increases electrophilicity of carbonyl carbon. acs.org |

| Halogen Bonding | Bromine (donor) with nucleophiles (e.g., O, N) | Electrostatic (σ-hole interaction) | Directs crystal packing and molecular recognition. researchgate.net |

| π-π Stacking | Phenyl rings of adjacent molecules | van der Waals / orbital overlap | Stabilizes crystal structure, can influence solid-state reactivity. mdpi.com |

| Dipole-Dipole | Carbonyl group, C-Br bond | Electrostatic | Affects physical properties and molecular association. schoolwires.net |

Examination of Autocatalytic Processes in Alpha-Halogenation

The term alpha-halogenation refers to the substitution of a halogen atom for a hydrogen atom on the carbon adjacent to a carbonyl group (the α-carbon). This reaction is a fundamental transformation for aldehydes and ketones. libretexts.org For this compound, the relevant position is the aldehyde carbon.

The alpha-halogenation of aldehydes can be catalyzed by either acid or base. The mechanism proceeds through the formation of a reactive enol or enolate intermediate. libretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen. A weak base (like the solvent) can then remove the α-hydrogen to form a nucleophilic enol. This enol then attacks an electrophilic halogen (e.g., Br₂), leading to the α-halogenated product and regeneration of the acid catalyst. masterorganicchemistry.com Kinetic studies have shown that the rate-determining step is typically the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org

Base-Promoted Mechanism: In basic conditions, a base removes the acidic α-hydrogen to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen.

A key feature of alpha-halogenation, particularly under basic conditions, is its potential to be autocatalytic in nature, leading to multiple halogenations. The introduction of an electron-withdrawing halogen atom onto the α-carbon increases the acidity of the remaining α-hydrogens. libretexts.org This makes the mono-halogenated product more reactive towards enolate formation and subsequent halogenation than the starting material. This acceleration of the subsequent reaction steps can be viewed as a form of autocatalysis, where the product of a reaction influences the rate of its own formation pathway. If a monohalogenated product is desired, acid-catalyzed conditions are generally preferred as they are less prone to this overreaction. libretexts.org

Table 2: Mechanistic Steps in Acid-Catalyzed Alpha-Halogenation

| Step | Description | Intermediate/Product | Role of Species |

|---|---|---|---|

| 1 | Protonation of Carbonyl | Oxonium ion | Acid acts as a catalyst, activating the carbonyl group. masterorganicchemistry.com |

| 2 | Enol Formation | Enol | A weak base removes the α-hydrogen. This is the rate-determining step. libretexts.org |

| 3 | Nucleophilic Attack | Halogenated Oxonium ion | The π-bond of the enol attacks the electrophilic halogen (Br₂). masterorganicchemistry.com |

| 4 | Deprotonation | α-Halogenated Aldehyde | A weak base removes the proton from the carbonyl oxygen, regenerating the catalyst. libretexts.org |

Covalent Bond Formation with Nucleophilic Sites in Reactivity Models

The chemical reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The aldehyde group, in particular, is a key site for covalent bond formation with a wide range of nucleophiles. The presence of the electron-withdrawing bromine atom on the phenyl ring further enhances the electrophilicity of the carbonyl centers, making the compound more reactive towards nucleophilic attack.

In biological and chemical reactivity models, the primary mechanism of action for compounds like this compound involves the formation of covalent bonds with nucleophilic sites on target molecules, such as enzymes or proteins. The most common nucleophilic residues in proteins include the thiol group of cysteine, the amino group of lysine, and the imidazole (B134444) group of histidine.

The reaction with a thiol group (representing a cysteine residue) is a classic example. The nucleophilic sulfur atom attacks the electrophilic aldehyde carbon, leading to the formation of a thiohemiacetal. This is often a reversible process, but the resulting covalent adduct can be stable enough to inhibit the function of a protein.

The general reaction can be depicted as: R-SH (Nucleophile) + (3-Br-Ph)-C(=O)CHO (Electrophile) ⇌ (3-Br-Ph)-C(OH)(S-R)CHO (Thiohemiacetal Adduct)

This ability to covalently modify nucleophilic sites is a cornerstone of the mechanism of action for many biologically active aldehydes and ketones. nih.gov The specific reactivity and selectivity for different nucleophiles are governed by factors such as the electronic properties of the electrophile and the steric environment around the reactive site.

Table 3: Covalent Interaction with a Generic Thiol Nucleophile

| Reactant | Role | Key Functional Group | Product | Bond Formed |

|---|---|---|---|---|

| This compound | Electrophile | Aldehyde (-CHO) | Thiohemiacetal | C-S (covalent) |

| Thiol (e.g., Cysteine) | Nucleophile | Thiol (-SH) | Thiohemiacetal | C-S (covalent) |

Applications in Complex Organic Synthesis and Material Precursors

(3-Bromo-phenyl)-oxo-acetaldehyde as a Foundational Building Block

The reactivity of this compound, characterized by the presence of a bromine atom and an aldehyde group, makes it a cornerstone for the synthesis of more intricate organic molecules. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, a fundamental step in many bond-forming reactions.

Formation of Carbon-Carbon Bonds in Advanced Synthesis

The formation of carbon-carbon (C-C) bonds is a central theme in organic chemistry, enabling the construction of the carbon skeletons of complex molecules. researchgate.net this compound serves as a key reactant in various C-C bond-forming reactions. For instance, it can participate in reactions where its aldehyde group is attacked by a nucleophilic carbon, leading to the creation of a new C-C bond and extending the carbon framework. This capability is crucial for the synthesis of elaborate structures found in pharmaceuticals and other functional materials.

One notable application is in three-component reactions, such as the Mannich-type reaction, for the synthesis of β-amino carbonyl compounds. scispace.com In these reactions, an aldehyde, an amine, and a ketone or other active methylene (B1212753) compound react to form a new C-C bond, and this compound can serve as the aldehyde component.

Synthesis of α,β-Unsaturated Carbonyl Compounds via Dehydrobromination

The synthesis of α,β-unsaturated carbonyl compounds is a significant transformation in organic chemistry, as these motifs are present in numerous biologically active molecules and are versatile synthetic intermediates. researchgate.net this compound can be a precursor to such compounds through a dehydrobromination reaction. This elimination reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond conjugated with the carbonyl group.

The process often involves treating the substrate with a base. The base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group), and simultaneously, the bromide ion departs from the β-carbon. This concerted mechanism is a hallmark of the E2 elimination pathway.

The dehydrobromination of precursors derived from this compound typically proceeds via an E2 (elimination, bimolecular) mechanism. iitk.ac.in This mechanism is a single-step process where the rate of reaction depends on the concentration of both the substrate and the base. msu.edu For an E2 reaction to occur efficiently, a specific stereochemical arrangement is often required: the hydrogen atom to be removed and the leaving group (in this case, bromine) must be in an anti-periplanar conformation. iitk.ac.in This geometric constraint ensures optimal orbital overlap for the formation of the new π-bond. iitk.ac.in

The stereochemistry of the resulting α,β-unsaturated carbonyl compound is a critical consideration. E2 reactions are stereoselective, often favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. libretexts.org This preference is attributed to the lower energy of the transition state leading to the trans product, which minimizes steric interactions. libretexts.org The regioselectivity of the elimination is also important. According to Zaitsev's rule, when multiple β-hydrogens are available for abstraction, the more substituted (and therefore more stable) alkene is generally the major product. iitk.ac.inlibretexts.org

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.net The reactive nature of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems.

Precursor for Variously Substituted Furan (B31954) Systems

Furan rings are common structural motifs in natural products and pharmaceuticals. This compound can be utilized in the synthesis of substituted furans. One common strategy involves the reaction of the α-dicarbonyl moiety with various nucleophiles, leading to cyclization and the formation of the furan ring. For example, it can react with compounds containing active methylene groups in the presence of a base. The initial nucleophilic addition to one of the carbonyl groups, followed by an intramolecular cyclization and dehydration, can yield highly substituted furan derivatives.

Construction of Diverse Five- and Six-Membered Heterocycles (e.g., Thiophenes, Imidazoles, Pyrazoles, Thiazoles, Pyridines, Pyrans)

The versatility of this compound extends to the synthesis of a broad spectrum of five- and six-membered heterocyclic compounds. Its dicarbonyl functionality allows for condensation reactions with a variety of dinucleophiles to construct these ring systems.

Below is a table summarizing the synthesis of various heterocycles from this compound or its derivatives:

| Heterocycle | Reagents and Conditions |

| Thiophenes | Reaction with phosphorus pentasulfide or Lawesson's reagent can convert the dicarbonyl compound into a thiophene (B33073) derivative through a thionation-cyclization sequence. |

| Imidazoles | Condensation with an aldehyde, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt (Radziszewski synthesis) can lead to substituted imidazoles. |

| Pyrazoles | Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings through a cyclocondensation reaction. |

| Thiazoles | Cyclocondensation with thiourea (B124793) or thioamides (Hantzsch thiazole (B1198619) synthesis) can yield thiazole derivatives. |

| Pyridines | The Hantzsch pyridine (B92270) synthesis, involving the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, can be adapted to use this compound as the aldehyde component. |

| Pyrans | Reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of pyran rings through a Michael addition followed by cyclization. |

The bromine atom on the phenyl ring provides an additional handle for further functionalization of these synthesized heterocycles through cross-coupling reactions, such as the Suzuki or Heck reaction, thereby increasing the molecular diversity that can be achieved from this single building block.

Catalytic Transformations Utilizing this compound

This compound is a valuable substrate in several classes of catalytic reactions, including those mediated by N-heterocyclic carbenes, photoredox catalysts, and organometallic complexes. These transformations leverage the unique electronic and steric properties of the molecule to construct intricate molecular architectures.

N-Heterocyclic Carbene (NHC) Catalysis in Oxidative and Annulation Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. acs.orgchalmers.se In the context of this compound, NHCs can facilitate oxidative and annulation reactions, leading to the formation of valuable carbocyclic and heterocyclic frameworks. acs.org

NHC catalysis often involves the generation of a Breslow intermediate, which is a key nucleophilic species. acs.orgnih.gov In oxidative NHC catalysis, this intermediate can react with an external oxidant to generate an acylazolium ion. This highly electrophilic species can then participate in a variety of coupling reactions. For instance, the NHC-catalyzed oxidative coupling of aldehydes with alkenes or α-bromoacetophenones can lead to the synthesis of α,β-epoxy ketones. researchgate.net This process typically employs an oxidizing system like N-bromosuccinimide (NBS) in conjunction with a base. researchgate.net

Furthermore, NHC-catalyzed annulation reactions provide a powerful strategy for the construction of cyclic compounds. acs.org For example, the [3+3] annulation of α,β-unsaturated acylazoliums (derived from precursors like α-bromo enals) with 1,3-dicarbonyl compounds can yield dihydropyranoindol-2-ones with high enantioselectivity. acs.org These reactions showcase the ability of NHCs to control stereochemistry while constructing complex ring systems.

Table 1: Examples of NHC-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Oxidative Coupling | Styrenes and Aldehydes | NHC, NBS/DBU/DMSO | α,β-Epoxy Ketones | researchgate.net |

| Annulation | α-Bromo Enals and Indolin-3-ones | Chiral NHC | Dihydropyranoindol-2-ones | acs.org |

Photoredox Catalysis for Advanced Organic Transformations

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govprinceton.eduscispace.com This strategy relies on the ability of a photocatalyst, often a ruthenium or iridium complex, to absorb light and engage in single-electron transfer (SET) processes with organic substrates, thereby generating reactive radical intermediates. nih.govscispace.comacs.org

This compound, with its aryl bromide moiety, is a suitable substrate for photoredox-catalyzed transformations. Aryl bromides can undergo reductive cleavage in the presence of a photoexcited catalyst and a suitable reductant to form aryl radicals. These radicals can then participate in a variety of bond-forming reactions.

Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as transition metal catalysis, have proven to be particularly powerful. nih.govchinesechemsoc.org For instance, the combination of a photoredox catalyst with a nickel catalyst allows for the coupling of aryl bromides with a range of nucleophiles. chinesechemsoc.org In such systems, the photoredox cycle can be responsible for regenerating the active low-valent nickel species or for generating the radical coupling partner. acs.orgchinesechemsoc.org These dual catalytic approaches have been successfully applied to the synthesis of esters from aryl bromides and oxalates, a transformation that proceeds via an alkoxycarbonyl radical intermediate. chinesechemsoc.org

Table 2: Key Features of Photoredox Catalysis

| Feature | Description | Ref. |

|---|---|---|

| Activation | Use of visible light to generate excited-state photocatalysts. | nih.govscispace.com |

| Mechanism | Single-electron transfer (SET) to generate radical intermediates. | nih.govacs.org |

| Dual Catalysis | Combination with other catalytic systems (e.g., nickel, palladium, gold) to enable new transformations. | nih.govprinceton.educhinesechemsoc.org |

| Substrate Scope | Applicable to a wide range of organic halides, including aryl bromides. | chinesechemsoc.org |

Organometallic Catalysis in Coupling and Functionalization Reactions

Organometallic catalysis is a fundamental tool for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an ideal substrate for a variety of organometallic cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. eie.gracs.org These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination. nsf.govuwindsor.ca

While not a direct catalytic step in the classic cross-coupling cycle, nucleophilic displacement can be a relevant process in the broader context of organometallic chemistry involving substrates like this compound. upertis.ac.idunime.it For instance, the synthesis of organometallic reagents, such as Grignard or organolithium reagents, from aryl halides involves a form of nucleophilic attack by the metal on the carbon-halogen bond. These reagents can then be used in subsequent catalytic coupling reactions. nih.gov

In some organometallic systems, particularly those involving later transition metals, the metal center itself can be subject to nucleophilic attack, leading to substitution at the metal. mdpi.com The nature of the ligands and the electronic properties of the metal dictate its susceptibility to such reactions.

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles. nsf.govlibretexts.org

Oxidative Addition: In this step, the metal center inserts into a bond of the substrate, typically the carbon-bromine bond of this compound. libretexts.org This process increases the oxidation state and coordination number of the metal. For example, a Pd(0) catalyst can undergo oxidative addition to the aryl bromide to form a Pd(II) intermediate. uwindsor.ca The mechanism of oxidative addition can vary, with concerted, SN2-type, and radical pathways being possible. libretexts.org

Table 3: Fundamental Steps in Organometallic Cross-Coupling

| Step | Description | Metal Oxidation State Change | Ref. |

|---|---|---|---|

| Oxidative Addition | Insertion of the metal into the C-Br bond of the substrate. | Increases by 2 | uwindsor.calibretexts.org |

| Transmetalation | Transfer of an organic group from another organometallic reagent to the catalyst. | No change | uwindsor.ca |

| Reductive Elimination | Elimination of the coupled product from the metal center. | Decreases by 2 | nih.govlibretexts.org |

Based on a comprehensive search of available scientific literature, a detailed theoretical and computational analysis specifically for the compound this compound, as requested by the provided outline, cannot be fully generated. The necessary published research, including specific data for its conformational landscapes, electronic structure, and reactivity descriptors, is not present in the public domain.

To provide a scientifically accurate article with detailed research findings and data tables, one would need access to dedicated studies that have performed these quantum chemical calculations on this exact molecule. Without such sources, generating content for the specified sections would lead to scientifically unsubstantiated and potentially fabricated information.

The methodologies outlined, such as Density Functional Theory (DFT), are standard for this type of analysis. However, applying them to generate the requested data requires original computational research, which is beyond the scope of this service.

Therefore, to adhere to the principles of accuracy and avoid hallucination, the article with specific data for this compound cannot be created at this time.

Theoretical and Computational Chemistry Studies on 3 Bromo Phenyl Oxo Acetaldehyde

Computational Determination of Reactivity Descriptors

Electronegativity, Chemical Potential, and Global Hardness/Softness

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through global reactivity descriptors. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org

Electronegativity (χ) represents a molecule's ability to attract electrons. rsc.org

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. Electrons flow from a region of high chemical potential to one of low chemical potential. asrjetsjournal.org

Global Hardness (η) measures the resistance of a molecule to change its electron distribution or undergo charge transfer. rsc.orgnih.gov Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. asrjetsjournal.org

Global Softness (S) is the reciprocal of global hardness and quantifies the molecule's polarizability and reactivity. "Soft" molecules, with a small HOMO-LUMO gap, are generally more reactive. nih.gov

These parameters are mathematically defined as follows, where I is the ionization potential and A is the electron affinity, often approximated by the HOMO and LUMO energies (EHOMO and ELUMO) through Koopmans' theorem:

I ≈ -EHOMO

A ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

While specific DFT calculations for (3-Bromo-phenyl)-oxo-acetaldehyde are not extensively published, a representative set of values can be estimated based on studies of similar aromatic aldehydes. These values provide insight into the molecule's electronic properties.

| Descriptor | Formula | Representative Value (eV) | Interpretation for this compound |

| EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.70 | Indicates moderate kinetic stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.15 | Energy released when an electron is added |

| Electronegativity (χ) | (I+A)/2 | 4.50 | Moderate ability to attract electrons |

| Chemical Potential (μ) | -(I+A)/2 | -4.50 | Indicates electron escaping tendency |

| Global Hardness (η) | (I-A)/2 | 2.35 | Suggests a moderately hard molecule, resistant to polarization |

| Global Softness (S) | 1/(2η) | 0.213 | Indicates moderate reactivity |

Note: The values presented are illustrative and based on typical DFT calculations for structurally related compounds. They serve to demonstrate the application of these theoretical concepts.

Electrophilicity and Nucleophilicity Indices for Reaction Prediction

To further refine reactivity predictions, electrophilicity and nucleophilicity indices are employed.

The global electrophilicity index (ω) , defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net It is calculated as: ω = μ² / (2η) . A higher electrophilicity index points to a greater capacity to act as an electrophile. The presence of the electron-withdrawing bromine atom and the carbonyl group is expected to give this compound a significant electrophilic character.

The nucleophilicity index (N) provides a measure of a molecule's ability to donate electrons. Several scales exist, and it can be determined relative to a standard reference molecule. A molecule with a lower electrophilicity index is generally considered a better nucleophile. jcsp.org.pk

Local reactivity, which predicts the specific atoms within a molecule that are most susceptible to attack, can be assessed using tools like Parr functions . These functions identify sites for nucleophilic attack (P+(r)) and electrophilic attack (P-(r)) by analyzing the atomic spin densities of the radical cation and anion of the molecule. researchgate.net For this compound, the aldehydic carbon and the adjacent carbonyl carbon are predicted to be the primary electrophilic sites.

| Reactivity Index | Formula | Representative Value (eV) | Predicted Reactivity for this compound |

| Electrophilicity Index (ω) | μ² / (2η) | 2.18 | Indicates a strong electrophile, prone to nucleophilic attack. |

| Nucleophilicity Index (N) | - | Low | Expected to be a poor nucleophile due to its electrophilic nature. |

Note: Values are illustrative, derived from the representative data in the previous section.

Spectroscopic Property Prediction and Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized molecules.

Simulated Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Theoretical NMR chemical shifts can be calculated with high accuracy using quantum chemical methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. asrjetsjournal.orgnih.gov These calculations provide predicted ¹H and ¹³C chemical shifts that can be directly compared with experimental spectra.

For this compound, key predicted shifts would include:

¹H NMR : A highly deshielded signal for the aldehydic proton, and distinct signals for the aromatic protons, whose positions are influenced by the inductive effect and magnetic anisotropy of the bromo and oxo-acetaldehyde substituents.

¹³C NMR : Characteristic signals for the two carbonyl carbons and the aromatic carbons, including the carbon atom bonded to the bromine (C-Br), which would be influenced by the heavy atom effect.

The following table presents plausible simulated chemical shifts (δ) for this compound, based on typical values for similar functional groups and substitution patterns. nih.govrsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH O | 9.8 - 10.1 | 188 - 192 |

| Carbonyl C=O | - | 193 - 197 |

| Aromatic C-H (ortho to C=O) | 8.0 - 8.2 | 130 - 133 |

| Aromatic C-H (ortho to Br) | 7.8 - 8.0 | 135 - 138 |

| Aromatic C-H (para to Br) | 7.4 - 7.6 | 128 - 131 |

| Aromatic C -Br | - | 121 - 124 |

| Aromatic C -C=O | - | 134 - 137 |

Note: These are representative chemical shift ranges. Actual values depend on the specific computational method (e.g., DFT functional, basis set) and solvent model used.

Vibrational Analysis and Predicted Infrared (IR) Spectroscopic Data

Theoretical vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule after its geometry has been optimized. physchemres.org These frequencies correspond to the fundamental modes of vibration and can be used to generate a predicted Infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, key predicted vibrational modes would include the C=O stretching of the aldehyde and ketone groups, C-H stretching of the aromatic ring and aldehyde, and the C-Br stretching vibration.

| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aldehydic) | ν(C-H) | 2850 - 2880 |

| C-H Stretch (Aromatic) | ν(C-H) | 3050 - 3100 |

| C=O Stretch (Ketone) | ν(C=O) | 1700 - 1720 |

| C=O Stretch (Aldehyde) | ν(C=O) | 1685 - 1705 |

| C=C Stretch (Aromatic) | ν(C=C) | 1570 - 1600 |

| C-Br Stretch | ν(C-Br) | 650 - 700 |

Note: These are illustrative frequency ranges based on DFT calculations for similar molecules. The intensity and exact position of peaks can be influenced by intermolecular interactions and the physical state of the sample. mdpi.comacs.org

Molecular Dynamics Simulations in Theoretical Reactivity Assessment

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of reactivity assessment, MD simulations can provide critical insights into how this compound interacts with other molecules, such as biological targets like enzymes. acs.org

By simulating the compound within a relevant environment (e.g., a solvent box or a protein's active site), MD can be used to:

Assess Conformational Stability : Determine the most stable conformations of the molecule and the flexibility of its functional groups.

Analyze Ligand-Protein Binding : If this compound is a potential enzyme inhibitor, MD simulations can model its binding to the protein's active site. Analysis of the simulation trajectory can reveal the stability of the complex, key intermolecular interactions (like hydrogen bonds), and the residence time of the ligand in the binding pocket. researchgate.net

Predict Reaction Pathways : For chemical reactions, MD can help visualize the dynamic processes leading to the transition state, providing a more complete picture of reaction mechanisms than static models alone. nih.gov

Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and hydrogen bond analysis to quantify specific interactions that stabilize a complex. nih.gov Such simulations are crucial for understanding the compound's mechanism of action at a molecular level.

Future Research Perspectives and Unexplored Avenues for 3 Bromo Phenyl Oxo Acetaldehyde

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, demanding processes that are efficient, safe, and environmentally friendly. Future research on (3-Bromo-phenyl)-oxo-acetaldehyde should prioritize the development of sustainable synthetic routes, moving away from hazardous reagents and large volumes of petroleum-based solvents.

Key areas of focus include:

Catalyst-Free and Solvent-Free Conditions: Exploration of reactions that can proceed without a catalyst in environmentally benign solvents like ethanol (B145695) or even water is a promising avenue. lew.rocsic.es For instance, catalyst-free condensation reactions of aldehydes with various nucleophiles have been shown to be effective, offering advantages like simple work-up procedures and mild conditions. lew.ro Furthermore, mechanochemical methods, such as ball milling, can enable solvent-free multicomponent reactions, significantly reducing waste. rsc.org

Green Solvents: The use of alternative, greener solvents is critical. Research has demonstrated the effectiveness of polyethylene (B3416737) glycol (PEG) and ionic liquids like BMIM[triflate] as recyclable and sustainable reaction media for aldehyde-based transformations. orientjchem.orgresearchgate.netresearchgate.net Aqueous reaction media, as demonstrated in indium-promoted lactonizations of arylglyoxals, represent another important direction. csic.es

Recyclable Catalysts: Developing and utilizing solid-supported or heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green synthesis. Systems like KF-Al2O3 and Mg–Al-layered double hydroxides have been successfully employed as recyclable catalysts in multicomponent reactions involving aromatic aldehydes. scirp.orgrsc.org

Green Metrics: A quantitative assessment of the "greenness" of new synthetic routes should be standard practice. Future studies should include the calculation of metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity to provide a clear measure of sustainability. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To unlock new reaction pathways and improve existing ones, the exploration of novel catalytic systems is paramount. For a reactive substrate like this compound, catalysts are needed that can precisely control chemo-, regio-, and stereoselectivity.

Future research should investigate:

Advanced Heterogeneous Catalysts: Beyond simple recyclable catalysts, designing materials with tailored properties is a key goal. Novel systems like aminosilane-modified perlite-geopolymers have shown high efficiency for multicomponent reactions under mild, eco-friendly conditions. acs.org Catalysts with dual functionalities, such as the acid-base sites in Mg-Al-layered double hydroxides, can promote cascade reactions by activating different steps of the sequence. rsc.org

Nanocatalysis: Metal nanoparticles offer high surface area and unique catalytic activity. Palladium nanoparticles, for example, have been used as reusable catalysts for the synthesis of various pyran derivatives from aldehydes. scirp.org Gold nanoparticles supported on metal oxides (e.g., Au/MgO) are also effective for multicomponent coupling reactions. frontiersin.org

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in synthesis. N-Heterocyclic Carbenes (NHCs) are particularly versatile, capable of activating aldehydes to participate in a variety of transformations, including enantioselective annulations. acs.org Similarly, amine-based catalysts, such as imidazolidinones, can activate α,β-unsaturated aldehydes for a range of asymmetric reactions. caltech.edu

Synergistic Catalysis: Combining two or more catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. A promising area is the synergistic use of a metal catalyst with a chiral organocatalyst to achieve highly enantioselective multicomponent reactions. nih.govrsc.org

Investigation of Asymmetric Synthesis and Enantioselective Transformations

Since this compound is an achiral molecule, a significant area for future research is its use in asymmetric synthesis to produce enantiomerically pure products, which is of utmost importance in medicinal chemistry.

Promising research avenues include:

Organocatalytic Enantioselective Reactions: Chiral organocatalysts are particularly well-suited for activating aldehydes. The use of chiral secondary amines (e.g., imidazolidinones or prolinol derivatives) can generate chiral iminium ions from α,β-unsaturated aldehydes, enabling highly enantioselective conjugate additions, cycloadditions, and other transformations. caltech.edursc.org Chiral phosphoric acids are another important class, capable of catalyzing asymmetric reactions involving imine intermediates generated in situ from aldehydes. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can be used to generate chiral acylazolium intermediates from aldehydes, leading to a host of possible enantioselective reactions. A notable example is the [3+3] annulation of alkynyl aldehydes with diketoesters to produce chiral δ-oxoesters. acs.org

Cascade Reactions for Stereocenter Construction: Enantioselective cascade reactions that create multiple stereocenters in a single operation are highly desirable. The development of cascade reactions, such as the Conia-ene type reaction catalyzed by a synergistic combination of a chiral amine and a palladium complex, can provide rapid access to complex chiral molecules like spiroisoxazolones from simple aldehydes. nih.gov

The table below illustrates the potential of organocatalysis in asymmetric transformations involving aldehydes.

| Catalyst Type | Aldehyde Activation Mode | Example Reaction | Potential Product Type |

| Chiral Secondary Amine | Iminium Ion Formation | Diels-Alder Reaction | Chiral Cycloadducts |

| Chiral N-Heterocyclic Carbene | Acylazolium Intermediate | [3+3] Annulation | Chiral Ketoesters |

| Chiral Phosphoric Acid | H-Bonding to Imine | aza-Diels-Alder | Chiral N-Heterocycles |

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Understanding

A thorough understanding of the structure and electronic properties of this compound and its derivatives is crucial for predicting reactivity and designing new synthetic applications. While standard techniques like NMR and IR are routine, advanced methods can provide unprecedented insight.

Future research should leverage:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as ¹H–¹H NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of atoms, allowing for the elucidation of the preferred conformation and fine structural details of reaction products in solution. researchgate.net

X-Ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and stereochemical relationships. researchgate.netresearchgate.netjcsp.org.pk This technique is invaluable for confirming the structure of complex products derived from this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable tools in modern chemistry. When used in concert with experimental data (like XRD and FTIR), DFT can be used to model molecular geometry, analyze frontier molecular orbitals (FMOs) to predict reactivity, calculate electrostatic potential (MEP) maps, and investigate reaction mechanisms. jcsp.org.pk

In-situ Spectroscopic Techniques for Mechanistic Studies: To understand the role of catalysts and the evolution of intermediates, specialized techniques are required. For reactions involving metal catalysts, a combination of methods including Mössbauer, Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS), and resonance Raman spectroscopy can provide detailed information on the catalyst's oxidation state and coordination environment throughout the reaction cycle. acs.org

The following table presents example crystallographic data that can be obtained from X-ray diffraction analysis, providing definitive structural information.

| Parameter | Example Value (for a related bromonitroenketone) |

| Molecular Formula | C9H6BrNO3 |

| Molecular Weight | 256.06 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Volume (V) | 1861(3) ų |

| Density (calculated) | 1.828 g/cm³ |

| Data adapted from a study on a related compound synthesized from a bromophenyl acetal (B89532) derivative. researchgate.net |

Integration into Multicomponent Reactions and Cascade Processes for Rapid Complexity Generation

The efficiency of a synthetic route can be dramatically increased by minimizing the number of separate operational steps. Multicomponent reactions (MCRs) and cascade (or domino) processes are powerful strategies for achieving this, and the dual reactivity of this compound makes it an ideal candidate for such transformations.

Future research should focus on:

Novel Multicomponent Reactions: MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly atom-economical. rug.nl this compound can serve as the aldehyde component in well-known MCRs like the Biginelli or Hantzsch reactions, as well as in the development of entirely new MCRs to access novel heterocyclic scaffolds. orientjchem.orgscirp.orgfrontiersin.orgrsc.org The concept of a "union of MCRs," where different MCRs are combined in a one-pot process, represents a particularly advanced strategy. rug.nl

Cascade (Domino) Reactions: These processes involve a sequence of intramolecular or intermolecular reactions where the functionality generated in one step is the trigger for the subsequent transformation, all under the same reaction conditions. scispace.com The aldehyde and aryl bromide functionalities of the target compound could be used to initiate powerful cascades. For example, a cascade involving an initial condensation at the aldehyde followed by an intramolecular cyclization (e.g., Prins or Friedel-Crafts type) could rapidly generate complex polycyclic structures. beilstein-journals.org The development of organocatalytic or metal-catalyzed cascade reactions starting from aldehydes has been shown to be a powerful tool for building molecular complexity efficiently. nih.govunm.edu

By pursuing these advanced synthetic and analytical avenues, the chemical community can significantly expand the utility of this compound, transforming it from a simple building block into a sophisticated tool for constructing the complex and functional molecules of the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-bromo-phenyl)-oxo-acetaldehyde, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted phenyl ethanol derivatives. Key factors include:

- Temperature control (0–5°C for electrophilic substitution to minimize side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic reactivity of the carbonyl group) .

- Reaction time optimization (monitored via TLC to prevent over-oxidation).

- Purification via column chromatography or recrystallization improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Answer:

- ¹H/¹³C NMR : Confirms the presence of the aldehyde proton (δ 9.8–10.2 ppm) and bromine-induced deshielding of adjacent aromatic protons (δ 7.3–7.9 ppm) .

- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 227) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .

Q. What are the typical impurities encountered during synthesis, and how can they be identified and mitigated?

- Answer: Common impurities include:

- Unreacted precursors (e.g., 3-bromophenylacetic acid), identified via HPLC retention time matching .

- Oxidation byproducts (e.g., carboxylic acids), mitigated by inert atmosphere (N₂/Ar) during synthesis .

- Positional isomers (e.g., 2- or 4-bromo derivatives), resolved using reverse-phase chromatography .

Advanced Research Questions

Q. How does the bromine substituent in the meta position influence the compound's reactivity compared to para or ortho positions?

- Answer:

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity of the carbonyl group, enhancing nucleophilic attack at the α-carbon. The meta position reduces steric hindrance compared to ortho, favoring regioselective reactions .

- Comparative reactivity : Meta-substituted derivatives show 20% higher reactivity in aldol condensations than para-substituted analogs due to optimized resonance stabilization .

Q. What strategies can resolve contradictions in biological activity data reported for this compound derivatives?

- Answer:

- Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Isomer discrimination : Compare activity of meta- vs. para-bromo derivatives to isolate positional effects .

- Dose-response studies : Evaluate EC₅₀ values across multiple cell lines to identify cell-type-specific effects .

Q. How can computational chemistry predict the interactions of this compound with biological targets?

- Answer:

- Docking simulations : Use PubChem 3D conformers (CID: 1878-67-7) to model binding to enzymes like aldose reductase .

- DFT calculations : Assess electron density maps to predict nucleophilic attack sites (e.g., α-carbon) .

- MD simulations : Evaluate stability of protein-ligand complexes under physiological conditions .

Q. What role does this compound serve in the synthesis of heterocyclic compounds, and what mechanisms are involved?

- Answer:

- Cyclocondensation : Reacts with thioureas to form thiazolidinones via Knoevenagel adducts (mechanism: nucleophilic addition followed by cyclization) .

- Paal-Knorr synthesis : Forms pyrrole derivatives when reacted with amines, driven by the aldehyde’s electrophilicity .